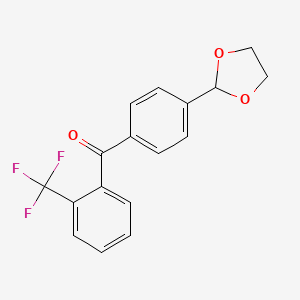

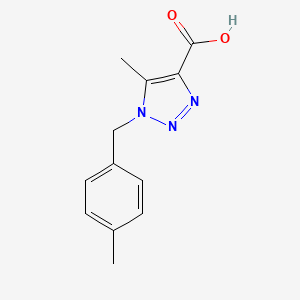

![molecular formula C17H23NO3 B1328123 (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119449-76-1](/img/structure/B1328123.png)

(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is a synthetic molecule that features a methoxyphenyl group and a 2-methylpiperidinyl-methyl moiety attached to an acrylic acid backbone. The structure of this compound suggests potential reactivity typical of acrylic acids, such as participation in copolymerization reactions, as well as the possibility of interactions due to the piperidine and methoxy substituents.

Synthesis Analysis

The synthesis of related mesogenic acrylate monomers has been demonstrated, such as the synthesis of 4-(2,2,6,6-tetramethylpiperidyl-4-oxy)phenyl 4′-(6-acryloyloxyhexyl)benzoate, which was later copolymerized to yield a nitroxide-containing liquid-crystalline side-chain polymer . Although the exact synthesis of (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is not detailed in the provided papers, the methodologies used in similar syntheses could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds similar to (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid has been studied using X-ray crystallography. For instance, the E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were separated and their crystal structures determined, highlighting the importance of stereochemistry in such molecules . This information is crucial for understanding the physical properties and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of acrylic acid derivatives can be complex. For example, the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid involved a novel reaction dependent on the electronegativity of the substituents on the benzene ring . This suggests that the electronic effects of the methoxy and piperidinyl-methyl groups in (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid would play a significant role in its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of methoxy and piperidinyl groups is likely to affect the solubility, boiling point, and potential for intermolecular interactions. While the provided papers do not directly address the properties of (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid, they do offer insights into the behavior of structurally related compounds .

Scientific Research Applications

1. Asymmetric Hydrogenation

A key application in scientific research is asymmetric hydrogenation. For example, a study explored the asymmetric hydrogenation of similar acrylic acid derivatives to achieve high yields and optical purity using specific catalysts (Stoll & Süess, 1974).

2. Polymer Synthesis

This chemical compound plays a role in polymer synthesis. Research has demonstrated its use in creating polymers with unique electronic properties, particularly in the context of photoinduced birefringence behavior (Cao et al., 2008).

3. Hydrogel Modification

Another application is in the modification of hydrogels. A study conducted radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, demonstrating the potential of acrylic acid derivatives in enhancing the properties of hydrogels (Aly & El-Mohdy, 2015).

4. Sensitizer for Solar Cells

In the field of renewable energy, certain derivatives of this compound have been engineered as organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, showed high conversion efficiency (Kim et al., 2006).

5. Corrosion Inhibition

The compound has also been used in studies related to corrosion inhibition. For instance, research on self-assembled films of similar acrylic acid derivatives on iron surfaces showed promising results in protecting against corrosion (Zhang et al., 2009).

6. Synthesis of Arylpiperidines

The compound is instrumental in the synthesis of arylpiperidines, providing an alternative route to these compounds which are significant in various chemical syntheses (Loozen & Brands, 2010).

7. Copolymerization Studies

Studies have utilized acrylic acid derivatives in copolymerization processes, particularly in creating polymers for various applications including adhesives and coatings (Skupov et al., 2007).

properties

IUPAC Name |

(E)-3-[4-methoxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-13-5-3-4-10-18(13)12-15-11-14(7-9-17(19)20)6-8-16(15)21-2/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,19,20)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOZCLWZMGDZBM-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC(=C2)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)